molecular formula C20H25N3O4 B2791809 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 922914-41-8

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2791809
CAS No.: 922914-41-8
M. Wt: 371.437
InChI Key: WDWWQCAYAHSHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one is a pyridazinone derivative with the molecular formula C20H25N3O4 and a molecular weight of 371.437.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of new drugs and materials.

    Biology: It has shown potential in biological studies due to its unique chemical structure.

    Medicine: The compound is being explored for its pharmacological properties, including antihypertensive, platelet aggregation inhibitory, and cardiotonic activities.

Mechanism of Action

The mechanism of action of 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its binding to target proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    ABT-963:

    Other Pyridazinones: Various pyridazinone derivatives have been studied for their diverse pharmacological activities, including antihypertensive, anti-inflammatory, and antimicrobial properties.

Uniqueness

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one stands out due to its unique chemical structure, which allows for easy functionalization and diverse pharmacological activities

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-26-15-7-9-18(27-2)16(13-15)17-8-10-19(24)23(21-17)14-20(25)22-11-5-3-4-6-12-22/h7-10,13H,3-6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWWQCAYAHSHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.